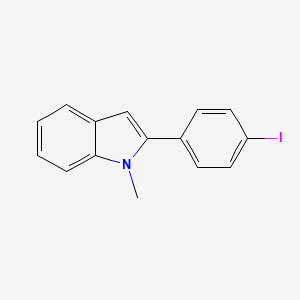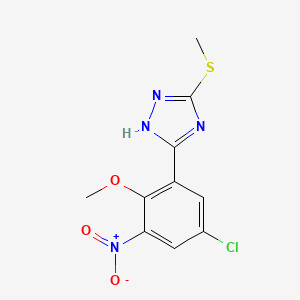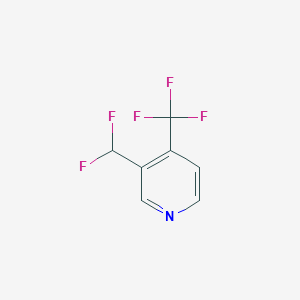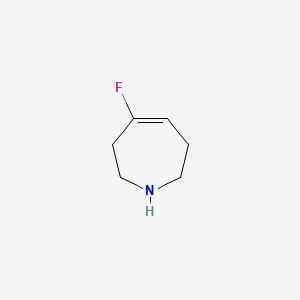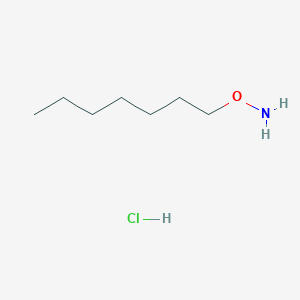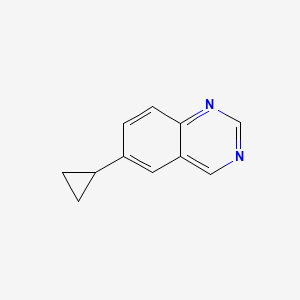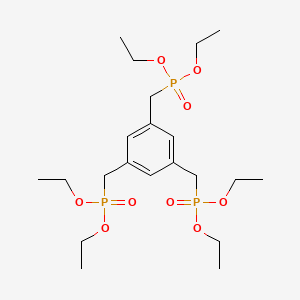
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) is a complex organic compound characterized by its phosphonate groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) typically involves the reaction of benzene-1,3,5-triyltris(methylene)triphosphonic acid with ethylating agents. One common method includes the use of concentrated hydrochloric acid and reflux conditions to facilitate the reaction . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization with a methanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
Aplicaciones Científicas De Investigación
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in forming stable complexes with metals. This property is utilized in the synthesis of MOFs and other coordination compounds . The pathways involved include coordination chemistry and ligand exchange reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-triyltris(methylene)triphosphonic acid: Similar in structure but lacks the ethyl groups.
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Contains additional methyl groups on the benzene ring.
Uniqueness
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) is unique due to its ethyl groups, which enhance its solubility and reactivity compared to its non-ethylated counterparts. This makes it more versatile in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C21H39O9P3 |
|---|---|
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
1,3,5-tris(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C21H39O9P3/c1-7-25-31(22,26-8-2)16-19-13-20(17-32(23,27-9-3)28-10-4)15-21(14-19)18-33(24,29-11-5)30-12-6/h13-15H,7-12,16-18H2,1-6H3 |
Clave InChI |
VXMDPGKNXQZYNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=CC(=C1)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


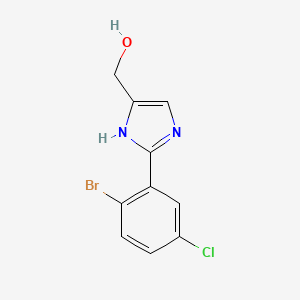
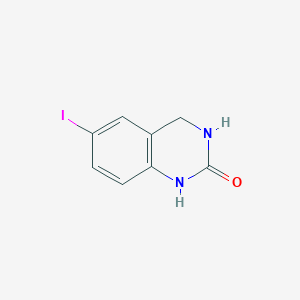
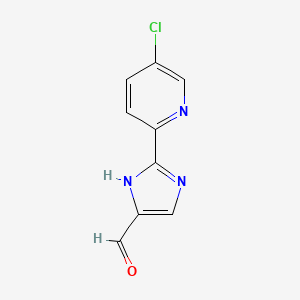
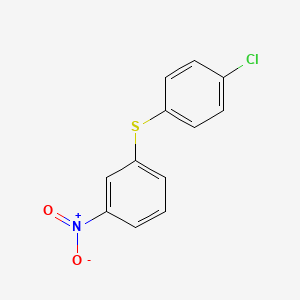
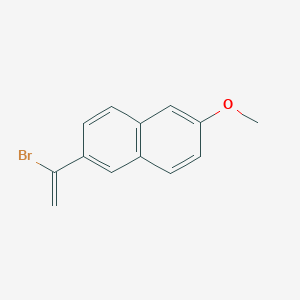
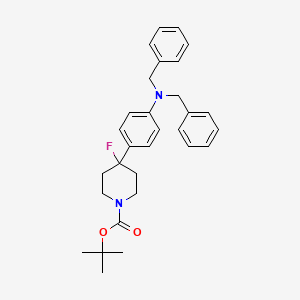
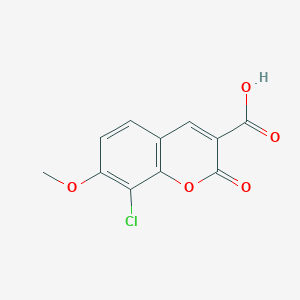
![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
